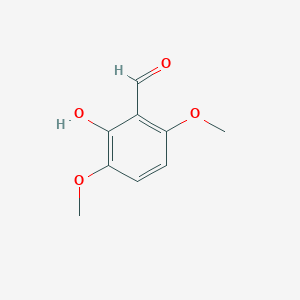

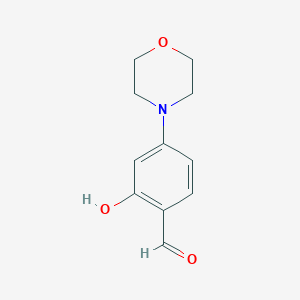

2-羟基-4-吗啉代苯甲醛

描述

DNA-PK inhibitor IV is an inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 value of 400 nM for the DNA-PK-dependent phosphorylation of a p53 peptide substrate. It also inhibits the phosphatidylinositol 3-kinase (PI3K) isoforms p110β, p110δ, and p110γ (IC50s = 2.8, 5.1, and 37 nM, respectively) but not p110α (IC50 = ~10 µM) or class II PI3Ks, PI4Kβ, ATM, ATR, mTOR, CK2, or GRK2 (IC50s = >50 µM). It enhances radiation-induced cytotoxicity of HCT116 cells when used at a concentration of 100 µM.

科学研究应用

抗真菌应用

2-羟基-4-吗啉代苯甲醛在抗真菌治疗方面显示出潜力。 其结构使其能够破坏真菌的细胞抗氧化系统,这可能是控制真菌病原体的一种有效方法 。该化合物可以作为化学增敏剂,增强传统抗真菌剂的功效。

医药:药物输送系统

在医疗领域,该化合物可以被纳入水凝胶制剂中用于药物输送系统。水凝胶能够容纳大量的水,并能够以受控的速率释放药物。 这些水凝胶的生物相容性和惰性使其适用于各种生物医学应用,包括组织工程和伤口敷料 。

农业:抗真菌功效

2-羟基-4-吗啉代苯甲醛的抗真菌特性可以扩展到农业领域。它可以用来保护作物免受真菌病原体(如镰刀菌)的侵害,镰刀菌威胁着农业和食品安全。 该化合物可以破坏细胞膜并抑制霉菌毒素的生物合成,为保护农产品提供了有希望的方法 。

工业应用

在工业环境中,2-羟基-4-吗啉代苯甲醛可用于合成各种化学化合物。 它的反应性和结构特征使其成为有机合成过程中的宝贵中间体 。

生物化学研究

2-羟基-4-吗啉代苯甲醛可用于生物化学研究,以研究酶反应、代谢途径,或作为合成更复杂生物化学化合物的试剂 。

药理学

在药理学中,可以探索该化合物的治疗潜力。 其结构框架允许进行修饰,这可能导致开发新的药理活性分子,可能作为药物发现中的多靶点药物 。

作用机制

Target of Action

It has been shown to have significant antimicrobial activity .

Mode of Action

2-Hydroxy-4-Morpholinobenzaldehyde exhibits its antimicrobial activity through a non-bactericidal manner. It shows concentration-dependent biofilm inhibition . This suggests that the compound interacts with its targets, possibly microbial cells, and induces changes that inhibit the formation of biofilms.

Biochemical Pathways

It has been shown to inhibit the production of virulence factors such as urease, hemolysin, siderophores, and extracellular polymeric substances, as well as swimming and swarming motility . This suggests that the compound may interfere with the biochemical pathways involved in the production of these factors.

Pharmacokinetics

It is known that the compound has a molecular weight of 20723 g/mol , which may influence its bioavailability.

Result of Action

The action of 2-Hydroxy-4-Morpholinobenzaldehyde results in the inhibition of biofilm formation and the production of virulence factors . This leads to a decrease in the microbial virulence and an increase in the susceptibility of the microbes to antimicrobial agents.

Action Environment

It is known that the compound has a boiling point of 40130 °C and should be stored at temperatures between 10°C - 25°C . These factors may influence the compound’s action and stability.

属性

IUPAC Name |

2-hydroxy-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZQSTNLPIFIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431174 | |

| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-07-1 | |

| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

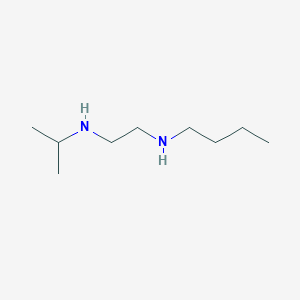

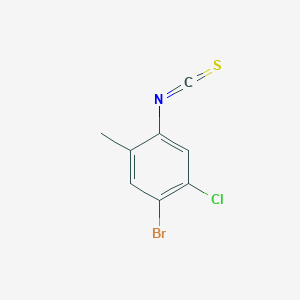

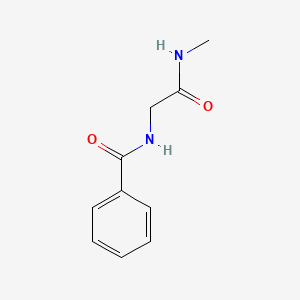

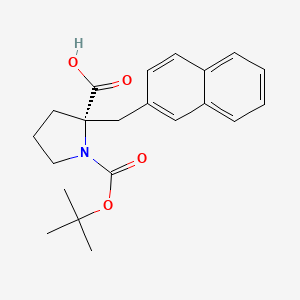

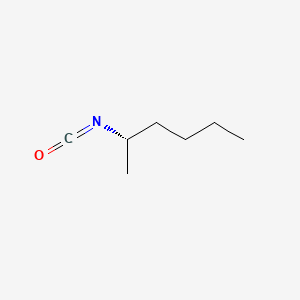

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid](/img/structure/B1609574.png)